Absence of Documented Bioactivity Data vs. Structurally Proximal Active Analogs
The target compound has no known biological activity in the ChEMBL 20 database [1], whereas the structurally related 1,2,4-thiadiazole analog N-[3-(4-methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-acetamide (differing by an acetyl rather than phenylacetamide moiety) demonstrates a Ki of 0.79 nM at the human adenosine A3 receptor [2]. This represents a critical data gap: the target compound's activity at this or any other pharmacologically relevant target remains uncharacterized.
| Evidence Dimension | Human adenosine A3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available (untested) |
| Comparator Or Baseline | N-[3-(4-methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-acetamide: Ki = 0.79 nM |
| Quantified Difference | Cannot be calculated – target compound lacks measurement |
| Conditions | Radioligand binding assay using [125I]AB-MECA at human adenosine A3 receptors expressed in CHO cells [2] |
Why This Matters
Users seeking a pre-validated adenosine A3 antagonist should prioritize the characterized analog; the target compound requires de novo profiling before any receptor-activity claims can be made.
- [1] ZINC15 Database. ZINC00000680578. Activities based on ChEMBL 20: 'There is no known activity for this compound.' View Source
- [2] Jung KY, Kim SK, Gao ZG, et al. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorg. Med. Chem. 2004;12(3):613-623. View Source
